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Compound of Interest

Compound Name: Antiarol rutinoside

Cat. No.: B13833426 Get Quote

Disclaimer: No direct toxicological studies for a compound specifically named "Antiarol
rutinoside" were found in the available literature. This assessment utilizes data for Rutin

(quercetin-3-O-rutinoside), a widely studied and structurally related flavonoid glycoside, as a

surrogate. The toxicological profile of Rutin is expected to provide a relevant preliminary

understanding of the potential effects of a rutinoside of an Antiarol aglycone.

This technical guide provides a consolidated overview of the preliminary toxicological

assessment of Rutin, focusing on its genotoxic, cytotoxic, and systemic effects. The information

is intended for researchers, scientists, and drug development professionals.

Data Presentation
Table 1: In Vitro Genotoxicity and Cytotoxicity of Rutin
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Assay Type
Cell
Line/Strain

Concentration/
Dose

Results Reference

Genotoxicity

Ames Test

Salmonella

typhimurium

TA97a, TA98,

TA100, TA102,

TA1535

Not specified

Potent revertant

inductor; capable

of producing

frameshift

mutations.[1][2]

[1][2]

In Vitro

Micronucleus

Test

TK6 cells Not specified

Equivocal

response,

suggesting

interaction at the

chromosomal

level.[1][2]

[1][2]

Comet Assay
Neuroblastoma

(SH-SY5Y) cells
Not specified

Increased DNA

damage

observed.

Cytotoxicity

MTT Assay

Ovarian

(OVCAR-3),

Glioblastoma

(U87MG), Colon

(HT-29) cancer

cell lines

Not specified

Showed

cytotoxic

activities against

these cancer cell

lines.

MTT Assay
VERO and

MDCK cells
250-750 µg/mL

Quercetin (the

aglycone of

Rutin) showed a

decrease in

viability.

[3]

Table 2: In Vivo Acute and Sub-chronic Toxicity of
Flavonoids (including Rutin analogues)
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Study Type Animal Model
Doses
Administered

Key Findings Reference

Acute Oral

Toxicity
Wistar rats

Up to 2000

mg/kg body

weight

No deaths or

noxious signs

observed; LD50

> 2000 mg/kg.[3]

[3]

Sub-acute

Toxicity (28 days)

Wistar female

rats
2000 mg/kg/day

Varied effects

depending on the

specific flavonoid

extract. Some

showed mild liver

injury.[4]

[4]

Sub-chronic

Toxicity (90 days)
Rats

200, 400, 600

mg/kg bw

Dose-dependent

effects on food

intake and body

weight.

Increased liver

enzymes at the

highest dose.[5]

[5]

Table 3: Effects of Rutin on Liver and Kidney Function
Markers
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Organ
Animal
Model

Toxin/Induc
er

Rutin
Treatment

Effect on
Biochemica
l Markers

Reference

Liver Rats

Carbon

Tetrachloride

(CCl4)

Not specified

Mitigated

DNA

fragmentation

and oxidative

damage.

Decreased

AST, ALT,

ALP levels.[6]

[6]

BALB/c mice

Carbon

Tetrachloride

(CCl4)

Not specified

Attenuated

inflammation

via

downregulati

on of NF-κB,

TNF-α, and

COX-2.[6]

[6]

HepG2 cells,

Zebrafish
Ethanol Not specified

Showed a

cytoprotective

effect against

ethanol-

induced

hepatotoxicity

.[6]

[6]

Kidney Not specified Not specified Not specified Phenolic

compounds,

including

flavonoids,

may exert

renoprotectiv

e effects by

counteracting

oxidative

stress and

[7]
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inflammation.

[7]

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds. The procedure, following OECD Guideline 471, involves the following steps:

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100,

TA102, TA1535) and Escherichia coli (e.g., WP2uvrA) are used. These strains are

auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these

essential amino acids and require them in the growth medium.[2][8]

Metabolic Activation: The test compound is assessed with and without a metabolic activation

system (S9 fraction), which is typically derived from the liver of rats pre-treated with an

enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.[8]

Exposure: The bacterial strains are exposed to various concentrations of the test substance

in a minimal medium lacking the required amino acid.

Incubation: The plates are incubated for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation

and can now synthesize the required amino acid) is counted. A substance is considered

mutagenic if it causes a dose-dependent and reproducible increase in the number of

revertant colonies compared to the negative control.[8][9]

In Vitro Micronucleus Test
This assay, conducted according to OECD Guideline 487, detects genotoxic damage at the

chromosomal level.

Cell Culture: A suitable cell line, such as TK6, is cultured to a logarithmic growth phase.

Treatment: The cells are exposed to the test compound at various concentrations, with and

without metabolic activation (S9 fraction), for a defined period.
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Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated

cells.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal

fragments or whole chromosomes that were not incorporated into the main nucleus after cell

division) in binucleated cells is scored under a microscope. An increase in the frequency of

micronucleated cells indicates clastogenic or aneugenic activity.

Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxic effects of a single oral dose of a

substance.[3][4]

Animal Model: Typically, rats or mice are used.

Dosing: A single high dose (e.g., 2000 mg/kg body weight) is administered orally to a group

of animals.

Observation: The animals are observed for mortality, clinical signs of toxicity (changes in

skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.[10]

Necropsy: At the end of the observation period, all animals are euthanized, and a gross

necropsy is performed to examine for any pathological changes in organs and tissues.

LD50 Estimation: The study allows for the estimation of the median lethal dose (LD50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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